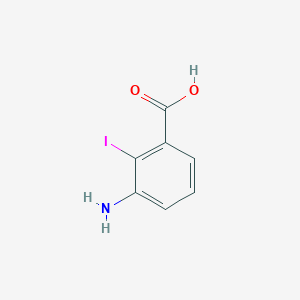

3-Amino-2-iodobenzoic acid

Description

Significance of Aminobenzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

Aminobenzoic acid scaffolds are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. nih.govresearchgate.net Their bifunctional nature, possessing both an acidic carboxyl group and a basic amino group, allows for a wide range of chemical transformations. researchgate.net This versatility makes them ideal starting materials for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. researchgate.net

In medicinal chemistry, the aminobenzoic acid framework is found in numerous biologically active compounds. researchgate.net For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folate by many microorganisms. nih.govpatsnap.com This has led to the development of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that utilizes PABA. The structural diversity offered by aminobenzoic acid derivatives allows for the fine-tuning of pharmacological properties, making them a valuable scaffold in drug discovery. nih.govresearchgate.net

Overview of Halogenated Benzoic Acid Derivatives in Chemical Research

The introduction of halogen atoms onto the benzoic acid core dramatically expands its chemical utility. Halogens, such as chlorine, bromine, and iodine, are electron-withdrawing groups that can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. youtube.com Furthermore, the carbon-halogen bond provides a reactive handle for various cross-coupling reactions, which are powerful tools for constructing complex organic molecules.

Fluoro- and chloro-substituted benzoic acid derivatives, for example, are precursors to a variety of agrochemicals and pharmaceuticals. researchgate.net The specific placement of the halogen atom can direct the regioselectivity of subsequent reactions, enabling the synthesis of precisely substituted benzene (B151609) derivatives. The ability to form new carbon-carbon and carbon-heteroatom bonds at the site of halogenation is a cornerstone of modern organic synthesis.

Research Context of 3-Amino-2-iodobenzoic Acid within Aromatic Systems

Within the vast landscape of aromatic systems, this compound emerges as a compound of particular interest due to its specific substitution pattern. The ortho-iodine atom relative to the carboxylic acid group and meta to the amino group presents a unique combination of electronic and steric factors. The iodine atom, being the largest and least electronegative of the common halogens, offers distinct reactivity profiles, particularly in transition metal-catalyzed cross-coupling reactions.

The strategic placement of the three functional groups makes this compound a versatile intermediate. For example, the amino group can be diazotized and replaced with a variety of other functional groups, while the carboxylic acid can undergo esterification or amidation. The iodine atom can participate in reactions such as the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position. This trifunctional nature enables the synthesis of highly substituted and complex aromatic compounds that are often difficult to prepare by other means.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| CAS Number | 85600-30-2 |

| Melting Point | 121-130 °C |

| Form | Solid |

This data is compiled from multiple sources. sigmaaldrich.comchemicalbook.combldpharm.com

The unique arrangement of functional groups in this compound provides a rich platform for synthetic chemists to explore new methodologies and construct novel molecular architectures with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVQSUKLJWYDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624075 | |

| Record name | 3-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85600-30-2 | |

| Record name | 3-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85600-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Amino 2 Iodobenzoic Acid

Aromatic Substitution Reactions

The benzene (B151609) ring of 3-amino-2-iodobenzoic acid is subject to substitution by both nucleophilic and electrophilic species, with the outcome of these reactions being heavily influenced by the electronic properties and positions of the existing substituents.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the ring typically requires activation by potent electron-withdrawing groups, which decrease the electron density of the ring and facilitate the attack of a nucleophile. govtpgcdatia.ac.in The leaving group, in this case, the iodine atom, is located on a carbon atom that will be attacked. The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inorganicchemistrytutor.com

| Reactant Isomer | Nucleophile | Product | Significance |

| 3-Amino-5-iodobenzoic acid | Azide (N₃⁻) | 3-Amino-5-azidobenzoic acid | Demonstrates displacement of iodine by a nucleophile on an aminobenzoic acid ring. |

| 3-Amino-5-iodobenzoic acid | Cyanide (CN⁻) | 3-Amino-5-cyanobenzoic acid | Illustrates the versatility of the iodine atom as a leaving group in SNAr. |

| 4-chloronitrobenzene | Methoxide (CH₃O⁻) | 4-methoxynitrobenzene | A classic example showing the activation by an electron-withdrawing group (nitro) and displacement of a halide. organicchemistrytutor.com |

This table presents examples of nucleophilic aromatic substitution on related compounds to illustrate the general principles applicable to this compound.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of the reaction on a substituted benzene ring is determined by the directing effects of the substituents already present.

In this compound, the directing effects are as follows:

Amino (-NH₂) group: A powerful activating group with a strong +M (mesomeric) effect. It directs incoming electrophiles to the ortho (position 4) and para (position 6) positions.

Iodine (-I) atom: A deactivating group due to its -I (inductive) effect, but it acts as an ortho, para-director because of its +M effect (lone pair donation). It directs to positions 4 and 6.

Carboxyl (-COOH) group: A deactivating group with -I and -M effects. It directs incoming electrophiles to the meta position (position 5).

| Substituent | Type | Directing Effect | Favored Positions for Electrophilic Attack |

| Amino (-NH₂) | Activating, Ortho, Para-Director | Strong | 4, 6 |

| Iodine (-I) | Deactivating, Ortho, Para-Director | Moderate | 4, 6 |

| Carboxyl (-COOH) | Deactivating, Meta-Director | Strong | 5 |

This table summarizes the directing effects of the functional groups on the aromatic ring of this compound for electrophilic aromatic substitution.

Transformations of the Amino Group

The primary amino group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

The amino group of an aromatic compound can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives. This transformation typically requires strong oxidizing agents. For instance, the oxidation of the related isomer, 3-amino-5-iodobenzoic acid, to its corresponding nitro or nitroso derivatives can be achieved using reagents like potassium permanganate (B83412) or hydrogen peroxide. It is anticipated that this compound would react similarly. It is important to distinguish this from the oxidation of the iodine atom itself, which can occur with reagents like Oxone to form hypervalent iodine compounds such as 2-iodylbenzoic acid (IBX). orientjchem.orgorientjchem.org

The amino group readily undergoes acylation reactions with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is one of the most common transformations of aromatic amines. fishersci.co.uk The reaction converts the basic amino group into a neutral amide group, which alters the electronic properties of the molecule. A U.S. patent describes the acylation of various aminobenzoic acids, including the isomer 4-amino-3-iodobenzoic acid, by reacting them with a mixed anhydride (B1165640) of an N-acylamino acid, demonstrating the feasibility of this transformation. google.com Modern methods for direct amidation using carboxylic acids can also be employed, utilizing silicon-based reagents or boron-based catalysts. researchgate.netorganic-chemistry.org

| Amine Substrate | Acylating Agent | Base/Catalyst | Product Type |

| General Primary/Secondary Amine | Acyl Chloride | Pyridine (B92270), Tertiary Amine | Amide fishersci.co.uk |

| Aminobenzoic Acid | Mixed Anhydride | Strong Acid Catalyst | N-(N-acylaminoacyl)aminobenzoic acid google.com |

| Carboxylic Acid + Amine | Methyltrimethoxysilane (MTM) | N/A | Amide researchgate.net |

| Carboxylic Acid + Amine | Boron-based catalysts | N/A | Amide organic-chemistry.org |

This table outlines common conditions for the amidation and acylation of amines, applicable to this compound.

Primary aromatic amines, such as this compound, react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out with acid or base catalysis and the removal of water to drive the equilibrium toward the product. The formation of an N-acyliminium ion through direct imine acylation is a related process that can lead to the synthesis of diverse heterocyclic structures. whiterose.ac.uk The reaction of the amino group with hydrazines would similarly lead to the formation of hydrazones. The generation of imines from secondary amines using o-Iodoxybenzoic acid (IBX) has also been reported, highlighting the diverse chemistry surrounding this functional group. organic-chemistry.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a key site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, reduction, and decarboxylation pathways.

Esterification Reactions

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation that can be achieved through several established methods. A common approach involves the reaction of the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This Fischer-Speier esterification is an equilibrium-driven process, often requiring an excess of the alcohol to drive the reaction towards the ester product. libretexts.org

For instance, the esterification of p-aminobenzoic acid with ethanol, a structurally similar compound, is a well-documented procedure that can be adapted for this compound. libretexts.org The process typically involves dissolving the aminobenzoic acid in the alcohol and adding a catalytic amount of concentrated sulfuric acid, followed by heating to reflux. libretexts.org The ester is then isolated after neutralization of the excess acid. libretexts.org

Alternative methods for esterification that may be applicable include the use of dehydrating agents like phosphorus pentoxide, particularly for the formation of phenyl esters from phenols. google.com

Table 1: General Conditions for Esterification of Aminobenzoic Acids

| Reactant 1 | Reactant 2 | Catalyst/Reagent | General Conditions | Product Type |

| Aminobenzoic Acid | Alcohol (e.g., Ethanol) | Concentrated Sulfuric Acid | Reflux | Alkyl Ester |

| 2-Hydroxy-4-aminobenzoic Acid | Phenol | Phosphorus Pentoxide | Heating > 80°C | Phenyl Ester |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, providing entry into a different class of functionalized molecules. The outcome of the reduction is dependent on the choice of reducing agent and reaction conditions.

A two-step, one-pot procedure for the reduction of carboxylic acids to aldehydes involves the initial conversion to an S-2-pyridyl thioester, followed by reduction with a nickel catalyst and a silane. rsc.org Alternatively, the thioester intermediate can be reduced to the corresponding alcohol using sodium borohydride (B1222165). rsc.org While this method has been demonstrated for 3-iodobenzoic acid, its application to the amino-substituted analogue would need to be evaluated. rsc.org

A more direct and powerful reducing agent, lithium aluminum hydride (LiAlH₄), is capable of reducing carboxylic acids to primary alcohols. tsijournals.com This method is general for a wide range of carboxylic acids.

It is noteworthy that the reverse reaction, the oxidation of alcohols to aldehydes, is often carried out using reagents like 2-iodoxybenzoic acid (IBX), a derivative of the closely related 2-iodobenzoic acid. tsijournals.comorientjchem.orgorganic-chemistry.org

Table 2: Reduction Methods for Carboxylic Acids

| Starting Material | Target Product | Reagents | Key Features |

| Carboxylic Acid | Aldehyde | 1. Dipyridyldithiocarbonate (DPDTC) 2. Ni catalyst, Silane | Two-step, one-pot conversion via a thioester intermediate. rsc.org |

| Carboxylic Acid | Alcohol | 1. DPDTC 2. Sodium Borohydride | One-pot thioesterification followed by reduction. rsc.org |

| Carboxylic Acid | Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful, direct reduction. tsijournals.com |

Decarboxylation Pathways

The removal of the carboxylic acid group through decarboxylation represents another synthetic pathway, although it can also be an unintended side reaction. For some iodinated benzoic acids, elevated temperatures during other chemical transformations can increase the risk of decarboxylation.

In the context of palladium-catalyzed reactions, the decarboxylation of 2-iodobenzoic acid derivatives has been studied. researchgate.net Density functional theory calculations on the arylation of secondary alkylamines with 2-iodobenzoic acid suggest that decarboxylation occurs at a Pd(II) intermediate. researchgate.net While not directly studying this compound, these findings provide insight into potential decarboxylation mechanisms under specific catalytic conditions.

Furthermore, oxidative halo-decarboxylation methods exist for α,β-unsaturated carboxylic acids, though their direct applicability to aromatic carboxylic acids like this compound is not straightforward. acs.org Electrochemical methods have also been developed for the decarboxylation of amino acids. kuleuven.be

Coupling Reactions and Complex Ligand Formation

The presence of the iodine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Additionally, the amino and carboxylate groups can act as coordination sites, allowing the molecule to function as a ligand in the formation of metal complexes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound, with its aryl iodide moiety, is well-suited for these transformations. researchgate.netrsc.orgmdpi.com The Suzuki reaction, which couples an organoboron compound with an organohalide, is a prominent example. smolecule.commasterorganicchemistry.com

The reaction of iodo-substituted benzoic acids in Suzuki couplings has been demonstrated to be effective. smolecule.comsarex.com These reactions are typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium acetate. rsc.orgacs.org The reaction requires a base, and the choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. rsc.org

Research has shown that the carboxylic acid group can play a significant role in certain palladium-catalyzed cyclization reactions involving 2-iodobenzoic acids, indicating its potential influence on the reactivity of this compound in similar transformations. rsc.org

Table 3: Example of Suzuki Reaction Conditions

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

| 4-Iodobenzoic acid methyl ester | 1-Naphthaleneboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | Methyl 4-(naphthalen-1-yl)benzoate |

| 3-Iodobenzoic acid | Arylboronic acid | (L3)₂Pd(OAc)₂ | Buffer (pH 8) | Aqueous Buffer | 3-Arylbenzoic acid |

This table presents examples from the literature for similar compounds to illustrate typical reaction conditions. acs.orgnih.gov

Complexation with Metal Centers and Other Ligands

The amino and carboxylic acid functional groups of this compound can act as binding sites for metal ions, enabling its use as a ligand in coordination chemistry. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can coordinate with a metal center to form stable complexes. researchgate.netimpactfactor.orgresearchgate.net

Studies on the complexation of related aminobenzoic acids and their derivatives with various transition metals have been reported. researchgate.netimpactfactor.orgacademicjournals.org For example, mixed ligand chelates have been synthesized using 2-aminobenzoic acid as a secondary ligand along with a primary Schiff base ligand and various metal ions such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). researchgate.net In these complexes, the aminobenzoic acid coordinates to the metal center.

The synthesis of such complexes typically involves reacting a metal salt with the ligand(s) in a suitable solvent, often with heating. impactfactor.orgacademicjournals.org The resulting metal complexes can exhibit interesting structural and electronic properties.

Spectroscopic and Structural Characterization of 3 Amino 2 Iodobenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of 3-Amino-2-iodobenzoic acid is dominated by the characteristic modes of its three functional groups: the carboxylic acid, the amino group, and the substituted benzene (B151609) ring.

Carboxylic Acid Group (COOH): In the solid state, benzoic acid and its derivatives typically exist as hydrogen-bonded dimers. This leads to a very broad O-H stretching band in the FT-IR spectrum, usually centered around 2200-3500 cm⁻¹. scirp.org The carbonyl (C=O) stretching vibration is a prominent feature, appearing as a very strong band in the infrared spectrum, generally in the range of 1680-1800 cm⁻¹. scirp.org For instance, in 2-amino-5-bromobenzoic acid, this mode is observed at 1655 cm⁻¹ in the IR spectrum. indexcopernicus.com The C-O stretching and O-H bending modes are also characteristic, though they often couple with other vibrations. scirp.org

Amino Group (NH₂): The amino group gives rise to symmetric and asymmetric N-H stretching vibrations, which are typically found in the 3100-3500 cm⁻¹ region. researchgate.net In aminobenzoic acids, these bands can be shifted to lower wavenumbers if the amino group participates in hydrogen bonding. researchgate.net

Benzene Ring and C-I Bond: The aromatic ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and various C=C stretching modes within the 1400-1600 cm⁻¹ range. The vibration associated with the carbon-iodine (C-I) bond is expected at lower frequencies due to the heavy mass of the iodine atom.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2200 - 3500 (broad) | scirp.org |

| Carboxylic Acid | C=O Stretch | 1680 - 1800 | scirp.org |

| Amino Group | N-H Asymmetric & Symmetric Stretch | 3100 - 3500 | researchgate.net |

| Benzene Ring | C-H Stretch | 3000 - 3100 | scirp.org |

| Benzene Ring | C=C Stretch | 1400 - 1600 | researchgate.net |

| Carbon-Halogen | C-I Stretch | 500 - 650 | indexcopernicus.comnih.gov |

The positions of the amino and iodo substituents relative to the carboxylic acid group significantly influence the molecule's vibrational frequencies. researchgate.net The presence of a bulky iodine atom at the C2 position (ortho to the carboxylic acid) and an amino group at the C3 position (meta to the carboxylic acid) introduces specific electronic and steric effects.

Studies on various substituted benzoic acids show that both electron-donating (like -NH₂) and electron-withdrawing groups alter the electronic distribution within the benzene ring and the attached functional groups. researchgate.netorientjchem.org The position of the substituent is critical; for example, the vibrational spectra of 2-aminobenzoic, 3-aminobenzoic, and 4-aminobenzoic acids show distinct differences in the positions and intensities of their characteristic bands, reflecting the varied electronic environments. researchgate.net In this compound, the ortho-iodine substituent can cause steric hindrance that may twist the carboxylic acid group out of the plane of the benzene ring, affecting conjugation and, consequently, the C=O and C=C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

Aromatic Protons: The aromatic region would display signals for the protons at the C4, C5, and C6 positions. Based on related compounds like 3-iodobenzoic acid and 3-aminobenzoic acid, the proton chemical shifts are influenced by the combined electron-withdrawing inductive effect of the iodine and carboxylic acid groups and the electron-donating resonance effect of the amino group. chemicalbook.comchemicalbook.com The proton ortho to the iodine (H-6) would likely be the most deshielded. The coupling between adjacent protons (e.g., H-4 with H-5, and H-5 with H-6) would lead to characteristic splitting patterns, such as doublets and triplets.

Exchangeable Protons: The carboxylic acid proton (COOH) typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), while the amino protons (NH₂) also give a broad signal, the position of which can vary depending on the solvent and concentration.

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| H-4 | ~7.0 - 7.5 | Doublet of doublets (dd) |

| H-5 | ~7.2 - 7.7 | Triplet (t) |

| H-6 | ~7.8 - 8.2 | Doublet of doublets (dd) |

| -COOH | >10 | Broad singlet (br s) |

| -NH₂ | Variable | Broad singlet (br s) |

Note: Predicted values are estimates based on data for analogous compounds. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons which bear no protons.

Aromatic Carbons: The six benzene ring carbons will have distinct chemical shifts. The carbon atoms directly attached to substituents (C1, C2, C3) are particularly informative.

Quaternary Carbon Analysis:

C1 (-COOH): The carboxylic acid carbon is typically found in the 165-175 ppm range.

C2 (-I): The carbon atom bonded to iodine (the ipso-carbon) is expected to show a significant upfield shift (to a lower ppm value) due to the "heavy atom effect" of iodine. core.ac.uk

C3 (-NH₂): The carbon attached to the amino group is shielded compared to the unsubstituted benzene and will appear at a characteristic chemical shift.

The remaining carbons (C4, C5, C6) will have shifts determined by their position relative to the three substituents.

| Carbon Position | Predicted Chemical Shift (ppm) | Reference/Basis |

| C1 (-COOH) | 167 - 172 | nih.gov |

| C2 (-I) | 90 - 100 | core.ac.uk |

| C3 (-NH₂) | 145 - 150 | researchgate.net |

| C4 | 120 - 125 | researchgate.netnih.gov |

| C5 | 130 - 135 | researchgate.netnih.gov |

| C6 | 115 - 120 | researchgate.netnih.gov |

| C=O | 167 - 172 | nih.gov |

Note: Predicted values are estimates based on data for analogous compounds.

While direct experimental data for this compound using advanced NMR is scarce in the literature, the principles of these techniques can be applied to understand its potential structural features, particularly hydrogen bonding.

Solid-state NMR is especially useful for studying intermolecular and intramolecular interactions in crystalline materials. ¹⁵N NMR spectroscopy, although often requiring isotopic enrichment due to the low natural abundance of the ¹⁵N isotope, is highly sensitive to the local environment of the nitrogen atom. nih.gov The ¹⁵N chemical shift can definitively distinguish between protonated and non-protonated nitrogen atoms and is a sensitive probe of hydrogen bond strength. nih.govresearchgate.net

In this compound, ¹⁵N solid-state NMR could be employed to investigate potential intramolecular hydrogen bonding between the N-H of the amino group and the adjacent iodine atom or the ortho-carboxylic acid group. The strength of such interactions would be reflected in the ¹⁵N chemical shift. researchgate.net Furthermore, computational methods, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, can be used in conjunction with experimental solid-state NMR to calculate theoretical chemical shieldings for a proposed crystal structure. psu.edu A strong correlation between the experimental and calculated NMR parameters can validate the atomic-level details of the structure, including the precise nature of the hydrogen bonding network. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are influenced by the molecule's structure, including its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

In the case of aminobenzoic acids, the benzene ring, the carboxylic acid group, and the amino group all contribute to the electronic structure and, consequently, the UV-Vis spectrum. The presence of an iodine atom, as in this compound, further influences the electronic transitions.

Studies on related aminobenzoic acid compounds provide insight into the expected spectral characteristics. For instance, 3-Aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com These absorptions are attributed to π → π* transitions within the benzene ring, which are modified by the amino and carboxyl functional groups. The presence of conjugated π-bonding systems is a key factor in the UV absorption of such compounds. libretexts.org

For substituted iodobenzoic acids, the electronic spectra can be complex. Research on 2-amino-3,5-diiodobenzoic acid involved characterization by UV-Vis spectroscopy to identify its electronic bands. nih.gov Similarly, studies on nanoparticles functionalized with p-aminobenzoic acid showed an absorption peak at 272 nm. researchgate.net The solvent used can also affect the spectrum; for example, electronic spectra of some azo dyes based on toluic acid were recorded in DMSO. rasayanjournal.co.in

The electronic absorption properties are crucial for various applications. For example, in the development of perovskite solar cells, 2-amino-5-iodobenzoic acid was used as a passivating agent, and its impact on the material's properties was systematically studied, which would include its electronic behavior. acs.org The adsorption of p-aminobenzoic acid on titanium dioxide surfaces has been shown to cause a red shift in the optical absorption, which is attributed to changes in the electronic states at the interface. acs.org

A representative UV-Vis spectrum for a related compound, 3-Aminobenzoic Acid, is detailed in the table below.

| Compound | Solvent | Absorption Maxima (λmax) |

| 3-Aminobenzoic Acid | Not Specified | 194 nm, 226 nm, 272 nm sielc.com |

This table is illustrative and based on data for a closely related compound. The exact absorption maxima for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uol.de This method is indispensable for determining molecular geometry, bond lengths, bond angles, and understanding intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction analysis is the definitive method for elucidating the molecular structure of crystalline solids. uol.de By irradiating a single crystal with X-rays, a diffraction pattern of spots (reflections) is produced. The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined with high precision. uol.de

For this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the carbon, hydrogen, nitrogen, oxygen, and iodine atoms. This would confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles. For example, studies on similar molecules like 2-amino-3,5-diiodobenzoic acid have utilized this technique to investigate their molecular geometry. nih.gov The results of such an analysis are typically presented in a table of crystallographic data.

Illustrative Crystallographic Data Table for a Substituted Benzoic Acid Derivative

| Parameter | Value |

| Chemical Formula | C7H6INO2 sigmaaldrich.com |

| Molecular Weight | 263.03 g/mol sigmaaldrich.com |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (Å3) | Value |

| Z | 4 |

| Density (calculated) (g/cm3) | Value |

Note: The values for cell parameters are placeholders and would be determined experimentally for this compound.

In the solid state, molecules of this compound are expected to interact with each other through non-covalent interactions, leading to the formation of a supramolecular assembly. Hydrogen bonding is a particularly important directional interaction that plays a crucial role in determining the crystal structure of many organic molecules, including aminobenzoic acids.

The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The amino group also provides hydrogen bond donors (the N-H protons). These groups can form various hydrogen bonding motifs. For instance, carboxylic acids often form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. In aminobenzoic acids, N-H···O hydrogen bonds between the amino group of one molecule and the carboxylic acid group of another are also common. researchgate.net

The interplay of these hydrogen bonds leads to the formation of one-, two-, or three-dimensional networks. For example, in the co-crystal of 2-aminobenzoic acid with 2-amino-6-chloropyridine, the carboxylic acid group interacts with the pyridine (B92270) molecule through N-H···O and O-H···N hydrogen bonds. researchgate.net The study of these networks is essential for understanding the principles of crystal engineering and the design of new materials with desired properties.

Halogen bonding is another significant non-covalent interaction that can influence the supramolecular assembly in the crystal structure of this compound. nih.gov The iodine atom in the molecule can act as a halogen bond donor, interacting with electron-rich atoms (halogen bond acceptors) such as oxygen or nitrogen from neighboring molecules. nih.govscispace.com

The strength and directionality of halogen bonds make them a valuable tool in crystal engineering. nih.gov In the presence of both hydrogen and halogen bond donors, a competition or cooperation between these interactions can be observed. researchgate.netiucr.org For example, in co-crystals of iodo-substituted benzoic acids with pyridine-containing molecules, I···N halogen bonds have been observed to play a structural role, organizing hydrogen-bonded motifs into more extended architectures. nih.gov The investigation of halogen bonding in the crystal structure of this compound would provide insights into the role of the iodine atom in directing the solid-state assembly.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. acs.org Different polymorphs of the same compound have different arrangements of molecules in the crystal lattice and, as a result, can exhibit different physical properties such as melting point, solubility, and stability.

The existence of multiple hydrogen and halogen bonding sites in this compound makes it a candidate for exhibiting polymorphism. The specific crystal packing adopted will depend on the crystallization conditions, such as the solvent and temperature. The study of polymorphism is of great importance in the pharmaceutical and materials sciences. While no specific studies on the polymorphism of this compound were found, research on related compounds like p-aminobenzoic acid has explored its polymorphic behavior and the role of intermolecular interactions in determining the crystal form. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can be used to verify its molecular formula, C7H6INO2. sigmaaldrich.com

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. The spectrum shows the relative abundance of each ion. The molecular ion peak (M+) corresponds to the intact molecule that has lost one electron. High-resolution mass spectrometry (HRMS) can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For example, the PubChem entry for 3-Aminobenzoic acid provides detailed mass spectral data, including GC-MS and MS-MS spectra. nih.gov Similarly, data is available for its methyl ester, methyl 3-aminobenzoate. nih.govnist.gov The mass spectrum of 2-Amino-5-iodobenzoic acid shows a molecular ion peak at m/z 263, which corresponds to its molecular weight. chemicalbook.com

Expected Mass Spectrometry Data for this compound

| Property | Expected Value |

| Molecular Formula | C7H6INO2 sigmaaldrich.com |

| Molecular Weight | 263.03 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 262.94432 g/mol epa.gov |

| Expected Molecular Ion (M+) Peak | m/z 263 |

This data is crucial for confirming the identity of a synthesized compound and ensuring its purity.

Computational Chemistry and Theoretical Studies of 3 Amino 2 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 3-Amino-2-iodobenzoic acid, these calculations offer a window into its intrinsic properties, which are governed by the interplay of the carboxylic acid, amino, and iodo substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, in conjunction with various basis sets, is frequently employed to provide a balanced description of molecular properties. Theoretical studies on analogous molecules, such as other substituted benzoic acids, have demonstrated the utility of DFT in predicting molecular geometries and electronic characteristics. uc.ptorientjchem.org

The ground state molecular geometry of this compound is determined by the spatial arrangement of its constituent atoms that corresponds to the lowest energy state. DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

Based on studies of related compounds such as 2-iodobenzoic acid and 3-aminobenzoic acid, certain structural features can be anticipated. acs.org The presence of the bulky iodine atom at the ortho position to the carboxylic acid group is expected to cause steric hindrance, likely leading to the rotation of the carboxylic acid group out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acids. uc.pt The amino group at the meta position is not expected to introduce significant steric strain but will influence the electronic distribution within the ring.

Table 1: Predicted Ground State Molecular Geometry Parameters for this compound (Based on DFT/B3LYP Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-I Bond Angle | ~121° |

| C-C-N Bond Angle | ~120° |

| O=C-O Bond Angle | ~123° |

| C-C-O-H Dihedral Angle | Non-planar |

Note: These values are estimations based on theoretical calculations of structurally similar molecules and serve as a predictive model.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

In this compound, the HOMO is likely to be localized on the amino group and the aromatic ring, reflecting the electron-donating nature of the amine. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, influenced by the electron-withdrawing character of the carboxyl and iodo substituents. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical studies on similar molecules like 4-(4-nitro benzene azo)-3-amino benzoic acid have utilized such analysis to understand their electronic behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.3 |

Note: These values are estimations based on theoretical calculations of structurally similar molecules and serve as a predictive model.

Hartree-Fock (HF) theory is an ab initio method that provides a fundamental, albeit less accurate, description of the electronic structure compared to post-HF methods or DFT. It is often used as a starting point for more sophisticated calculations. Studies on related aminobenzoic acids have employed HF methods to optimize geometries and calculate electronic properties. oulu.fi

Semi-empirical methods, such as AM1, are computationally less expensive and can be used for larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations. While less precise than ab initio or DFT methods, they can still provide valuable qualitative insights into molecular properties, as demonstrated in studies of 3-aminobenzoic acid complexes. researchgate.net

Density Functional Theory (DFT) Studies (e.g., B3LYP Functionals with Various Basis Sets)

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Theoretical vibrational frequency calculations, typically performed using DFT (e.g., B3LYP), can aid in the assignment of experimental infrared and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This has been successfully applied to other substituted benzoic acids, where calculated frequencies, after appropriate scaling, show good agreement with experimental data. nih.govijtsrd.com For this compound, characteristic vibrational modes would include the O-H, N-H, C=O, and C-I stretching frequencies, as well as the bending modes of the aromatic ring.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions involving the aromatic system and the functional groups. Studies on 3-aminobenzoic acid have utilized TD-DFT to assign its electronic absorption bands. nih.gov The presence of the iodo and amino groups is expected to cause shifts in the absorption maxima compared to unsubstituted benzoic acid.

Theoretical Electronic Absorption Spectra (Time-Dependent DFT)

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited states of a molecule to determine its UV-Visible absorption spectrum. For a molecule like this compound, calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) for lighter atoms and an effective core potential (ECP) like LANL2DZ for the iodine atom to account for relativistic effects.

Studies on analogous compounds, such as 2-amino-3,5-diiodobenzoic acid, have utilized TD-DFT to predict electronic transitions. nih.govresearchgate.net The calculations for this compound would yield the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). These transitions are typically π→π* in nature, involving the aromatic system and the substituent groups. The presence of the amino group (an auxochrome) and the iodine atom are expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid.

Table 1: Predicted Electronic Absorption Properties via TD-DFT (Hypothetical) This table is illustrative, based on typical results for similar aromatic compounds. Specific values require dedicated computation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~340-360 | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~280-300 | > 0.2 | HOMO-1 → LUMO |

| S0 → S3 | ~240-260 | > 0.3 | HOMO → LUMO+1 |

Predicted Vibrational and NMR Spectra

Vibrational Spectra (FT-IR and Raman) Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements, which yields harmonic frequencies. sioc-journal.cnnih.gov DFT calculations, often using the B3LYP functional, provide excellent agreement with experimental FT-IR and Raman spectra after applying a scaling factor to correct for anharmonicity and method limitations. internationalscholarsjournals.org

For this compound, key vibrational modes can be assigned. The O-H stretch of the carboxylic acid group is expected at high wavenumbers, while the N-H stretching vibrations of the amino group typically appear as a doublet. The carbonyl (C=O) stretch is a strong, characteristic band. The C-I stretching vibration is expected at lower frequencies. Computational studies on related aminobenzoic and halobenzoic acids provide a basis for these assignments. researchgate.netresearchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (DFT/B3LYP) Frequencies are approximate and based on values for analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3400-3550 |

| N-H Asymmetric Stretch | Amino Group | ~3450-3500 |

| N-H Symmetric Stretch | Amino Group | ~3350-3400 |

| C=O Stretch | Carbonyl | ~1680-1710 |

| C-O Stretch | Carboxylic Acid | ~1280-1320 |

| C-N Stretch | Amino Group | ~1250-1290 |

| C-I Stretch | Iodo Group | ~500-600 |

NMR Spectra (¹H and ¹³C) The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted to NMR chemical shifts (δ) using a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.net Theoretical studies on 2-, 3-, and 4-aminobenzoic acids have demonstrated a strong linear correlation between GIAO-calculated and experimental NMR data. researchgate.net For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating amino group and the electron-withdrawing and magnetically anisotropic iodo and carboxyl groups.

Thermodynamic Property Analysis

Enthalpies of Formation and Phase Transition Studies

High-level composite quantum chemical methods, such as the Gaussian-4 (G4) and G3(MP2) theories, are employed to accurately compute gas-phase thermodynamic properties, including the standard molar enthalpy of formation (ΔfH°gas). researchgate.netresearchgate.net These methods involve a series of calculations that extrapolate to a high level of theory and a large basis set, providing results often within chemical accuracy (± 4 kJ/mol).

While no specific calculation for this compound is available, studies on iodobenzoic acids and other benzoic acid derivatives provide a robust framework for its estimation. researchgate.netresearchgate.net The gas-phase enthalpy of formation can be calculated, and by combining it with a computationally or experimentally determined enthalpy of sublimation (ΔH°sub), the solid-phase enthalpy of formation (ΔfH°solid) can be derived. Experimental sublimation enthalpies for 3-iodobenzoic acid (96.38 ± 0.29 kJ mol⁻¹) and 3-aminobenzoic acid (128.0 ± 3.2 kJ mol⁻¹) have been reported, highlighting the significant impact of the amino group on intermolecular forces. researchgate.net

Table 3: Key Thermodynamic Data for Related Benzoic Acids

| Compound | Method | ΔfH°gas (kJ/mol) | ΔH°sub (kJ/mol) |

| 3-Iodobenzoic Acid | G4 (calc.) | -132.8 | 96.4 (exp.) |

| 3-Aminobenzoic Acid | G3(MP2) (calc.) | -285.3 | 128.0 (exp.) |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. medmedchem.com The NLO response of a molecule can be predicted computationally by calculating its dipole moment (μ), polarizability (α), and, most importantly, its first hyperpolarizability (β). DFT calculations are a common tool for predicting these properties. nih.govnih.gov

A molecule with a large β value is expected to have a significant second-order NLO response. This often arises from intramolecular charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the amino group acts as a donor and the carboxylic acid group as an acceptor. A computational study on the closely related 2-amino-3,5-diiodobenzoic acid confirmed its NLO properties. nih.gov The calculated values for this proxy compound suggest that this compound would also exhibit NLO behavior.

Table 4: Calculated NLO Properties for 2-Amino-3,5-diiodobenzoic Acid Data from Yildirim et al., Spectrochim. Acta A Mol. Biomol. Spectrosc., 2015. nih.gov

| Property | Calculated Value |

| Dipole Moment (μ, Debye) | 4.88 |

| Mean Polarizability (α, esu) | 2.15 x 10⁻²³ |

| First Hyperpolarizability (β, esu) | 1.07 x 10⁻²⁹ |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR/QSTR)

QSPR and QSAR are computational methodologies that correlate the structural or property-based descriptors of molecules with their physical properties or biological activities (including toxicity), respectively. nih.govresearchgate.netacs.org These models are invaluable for predicting the characteristics of new or untested chemicals.

Molecular Connectivity Indices (MCI) for Property and Toxicity Prediction

Molecular Connectivity Indices (MCIs) are a type of topological descriptor that numerically encodes information about the size, branching, and shape of a molecule based on its graph representation (non-hydrogen atoms). sciforum.net These indices, such as the Kier-Hall connectivity indices (e.g., zero-order ⁰χ and first-order ¹χ), quantify the degree of connectivity of each atom.

QSTR studies have successfully used MCIs to build regression models that predict the toxicity (e.g., median lethal dose, LD50) of various classes of compounds, including benzoic acid derivatives. nih.gov For instance, a model for predicting the oral LD50 in mice for 57 benzoic acid compounds was developed using MCIs. nih.gov Although a specific MCI-based QSTR model for this compound has not been reported, the established methodology is directly applicable. The process would involve:

Calculating various MCI descriptors for the molecule.

Collecting experimental data (e.g., toxicity) for a training set of related molecules.

Developing a multilinear regression equation linking the MCIs to the activity.

Using the model to predict the toxicity of this compound.

Such models are critical for initial risk assessment and guiding the synthesis of safer chemical alternatives. researchgate.netnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design and Chemical Space Exploration

The structure of 3-amino-2-iodobenzoic acid is particularly amenable to the construction of diverse molecular libraries, a key strategy in the search for new drug candidates. Its utility stems from the orthogonal reactivity of its three key functional components: the carboxylic acid, the amino group, and the iodine atom.

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. nih.govhebmu.edu.cn While the term often applies to more complex heterocyclic systems, the underlying 3-amino-5-halobenzoic acid motif is recognized as an important structural component in pharmaceutical synthesis. researchgate.net The this compound structure serves as a versatile building block for creating more elaborate molecules that may ultimately be classified as privileged.

The value of this scaffold lies in its pre-arranged functionality. The aminobenzoic acid portion provides a common structural feature found in many biologically active molecules, while the ortho-iodine substituent acts as a key handle for synthetic diversification, allowing chemists to systematically modify the structure to optimize binding and pharmacological properties. A notable example is the use of a related 3-amino-5-halobenzoate structure as a versatile starting material in the synthesis of pharmaceuticals such as the PARP inhibitor, rucaparib. researchgate.net This highlights the role of the core aminobenzoic acid framework as a foundational element for constructing potent and specific therapeutic agents.

DNA-Encoded Library (DEL) technology has revolutionized hit and lead discovery by enabling the screening of billions of compounds simultaneously. sigmaaldrich.com This technology relies on the synthesis of vast combinatorial libraries where each unique small molecule is covalently linked to a distinct DNA barcode that records its synthetic history. nih.govrsc.org

Halogenated benzoic acid derivatives, including structures analogous to this compound, are highly valuable building blocks in DEL synthesis. rsc.orgnih.gov The carboxylic acid group provides a reliable anchor point for conjugation to a DNA headpiece, typically via stable amide bond formation. rsc.org The amino group and the iodine atom then serve as points for combinatorial diversification.

In a strategy known as "poised" DEL, the aryl halide (in this case, the iodine atom) is intentionally left in place during the initial library synthesis. rsc.org This creates a library of compounds that are "poised" for a subsequent reaction, such as a palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reaction). This approach allows for the rapid optimization of initial fragment hits by coupling them with a wide array of new building blocks at the site of the halogen. rsc.org The use of building blocks like iodobenzoic acids and aminobenzoic acids in DELs allows for the creation of diverse, lead-like structures to be screened against protein targets. rsc.org

Table 1: Representative Building Blocks Used in a Poised DNA-Encoded Library

| Cycle | Building Block Type | Examples | Role in Library Design |

|---|---|---|---|

| Cycle 1 | Amino Acids / Aniline Derivatives | Alanine, Valine, 3-Aminobenzoic acid, 4-Aminobenzoic acid | Introduce diversity in shape, hydrogen bonding, and aromatic functionality. rsc.org |

Biological Activity and Mechanism of Action Studies

The specific placement of the iodine atom and the amino group on the benzoic acid ring significantly influences the molecule's potential biological interactions. These features can modulate how derivative compounds bind to protein targets and affect biological pathways.

The utility of this compound as a scaffold is realized when its derivatives interact with biological systems, such as enzymes and receptors. The iodine atom, in particular, plays a critical role in these interactions.

The introduction of a halogen, especially iodine, into a drug candidate can profoundly affect its binding affinity and specificity for a target protein. This is due to several factors:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent, stabilizing interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's binding pocket.

Lipophilicity: The bulky and lipophilic nature of iodine can increase the compound's affinity for hydrophobic pockets within a target protein.

Steric Effects: The size of the iodine atom can be used to probe the steric constraints of a binding site, helping to orient the molecule for optimal interactions.

Research involving DNA-encoded libraries built from iodinated scaffolds has demonstrated that the specific placement (regiochemistry) of the iodine atom on the phenyl ring has a significant impact on binding affinity for certain protein targets. nih.gov This underscores the importance of the iodine's position in modulating the molecular recognition between the small molecule and its biological partner.

Table 2: Influence of Iodine on Molecular Interactions

| Interaction Type | Description | Potential Outcome |

|---|---|---|

| Halogen Bonding | A directional, non-covalent interaction between the electrophilic region of the iodine and a nucleophilic atom (O, N, S) on the protein. | Increased binding affinity and specificity. |

| Hydrophobic Interactions | The iodine atom increases the lipophilicity of the scaffold, favoring interactions with nonpolar regions of the binding site. | Enhanced binding to hydrophobic pockets. |

| Steric Influence | The size of the iodine atom can dictate the preferred orientation (conformation) of the molecule within the binding site. | Improved fit and optimized interactions of other functional groups. |

The aminobenzoic acid framework is a component of molecules known to interact with and modulate key cellular signaling pathways. As a general class, amino acids are known to be crucial regulators of essential cellular processes by activating signaling hubs like mTORC1 and mTORC2, which control cell growth, proliferation, and metabolism. nih.govnih.gov

More specifically, derivatives of the halo-aminobenzoic acid scaffold have been developed into potent and selective inhibitors of critical disease-related pathways. For instance, the core structure of 3-amino-5-halobenzoic acid is a key precursor for the synthesis of Rucaparib. researchgate.net Rucaparib is a powerful inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. The PARP pathway is essential for the repair of single-strand DNA breaks. By inhibiting this pathway, compounds like Rucaparib can lead to the accumulation of DNA damage and cell death, a mechanism that is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations).

Table 3: Example of Pathway Inhibition by a Derivative Scaffold

| Parent Scaffold Motif | Drug Example | Target Pathway | Mechanism of Action |

|---|

Antimicrobial Agent Development

The emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Research into benzoic acid derivatives has revealed promising leads in this area.

Antibacterial Efficacy (e.g., against Methicillin-Resistant Staphylococcus Aureus (MRSA) strains)

While direct studies on the anti-MRSA activity of this compound are limited in publicly available research, the broader class of aminobenzoic acid and iodobenzoic acid derivatives has shown relevance. For instance, studies on related compounds have demonstrated that specific structural features can lead to potent antibacterial effects. Small molecules designed to disrupt the bacterial cell envelope have been identified as effective against MRSA, including persister cells which are tolerant to many conventional antibiotics. nih.gov Furthermore, derivatives of bisindoles have shown significant activity against MRSA strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 1-2 µg/mL. mdpi.com The development of synthetic retinoids has also yielded compounds with dual antibacterial and anticancer properties, with structure-activity relationship studies indicating that specific hydrophobic moieties are crucial for anti-MRSA efficacy. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the synthesis of new derivatives with potential efficacy against MRSA, although direct evidence is yet to be established.

Antifungal Properties

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing concern. The investigation of benzoic acid derivatives has extended into the search for new antifungal agents. Research on the metal derivatives of m-iodobenzoic acid, a positional isomer of the title compound, has demonstrated notable antifungal activity against bread mucor. researchgate.net In these studies, calcium iodobenzoate was found to be the most effective, suggesting that the presence of the iodine atom contributes to the antifungal action. researchgate.net

Furthermore, derivatives of 2-aminobenzoic acid have been synthesized and shown to be effective against Candida albicans, including strains resistant to fluconazole. researchgate.netmdpi.com These compounds have been shown to inhibit both planktonic growth and biofilm formation. researchgate.netmdpi.com The antifungal mechanism of some derivatives, such as those incorporating a 1,2,4-triazole (B32235) moiety, is thought to involve the inhibition of sterol 14-α demethylase, a key enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com While these studies were not performed on this compound itself, they provide a strong rationale for its investigation and the exploration of its derivatives as potential antifungal agents.

Anticancer and Cytotoxicity Investigations

The quest for more effective and selective anticancer drugs is a cornerstone of medicinal chemistry. Halogenated aromatic compounds are a feature of many established and experimental cancer therapies.

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Research into various heterocyclic and aromatic compounds has identified several that trigger this process in cancer cells. For example, certain dihydroquinazolinone derivatives have been found to induce both the extrinsic and intrinsic pathways of apoptosis. bue.edu.eg The intrinsic pathway was also implicated in the apoptotic effects of tricyclohexylphosphanegold(I) mercaptobenzoate derivatives in ovarian adenocarcinoma cells, with evidence of reactive oxygen species (ROS) production, cytochrome c release, and the activation of caspases-3/7, -8, and -9. nih.gov

The regulation of apoptosis-related proteins is another critical aspect. A benzo mdpi.comnih.govoxepino[3,2-b] pyridine (B92270) derivative was shown to induce apoptosis in canine mammary cancer cell lines by upregulating the expression of the tumor suppressor TP53 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic protein BCL-2. mdpi.com Similarly, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated the ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov These findings underscore the potential for developing derivatives of this compound that could selectively induce apoptosis in cancer cells.

Structure-Activity Relationships for Antineoplastic Effects

The systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity is a fundamental practice in drug discovery. Such structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of anticancer agents. For example, SAR studies on benzofuran (B130515) derivatives have indicated that substitutions at the C-2 position, such as with an ester or a heterocyclic ring, are important for cytotoxic activity. mdpi.com

In a study of synthetic retinoids with both anti-MRSA and anticancer activity, it was found that an adamantane (B196018) moiety was the most effective substitution for antibacterial action, demonstrating that activity against different targets can be tuned through structural modifications. nih.gov Research on pterostilbene (B91288) analogues, which share some structural similarities with benzoic acid derivatives, has shown that conjugation with specific amino acids, such as tryptophan, can enhance anti-proliferative activity against breast cancer cells. nih.gov Although specific SAR studies for this compound derivatives in the context of anticancer activity are not yet prevalent in the literature, these related studies provide a framework for the rational design of new and more effective antineoplastic agents based on this scaffold.

Development of Diagnostic Agents

The unique properties of iodine make this compound and its derivatives promising candidates for the development of diagnostic agents, particularly in the field of medical imaging.

Advanced Imaging Agent Development

Beyond conventional X-ray contrast media, there is potential for developing more sophisticated imaging agents from this compound for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These nuclear medicine techniques rely on the administration of radiotracers, which are molecules labeled with a radioactive isotope.

Amino acid-based radiotracers are of particular interest in oncology imaging because many tumors exhibit increased amino acid metabolism compared to normal tissues. nih.govfrontiersin.org This metabolic difference allows for the visualization of tumors with high sensitivity. PET tracers such as ¹¹C-methionine and ¹⁸F-fluoroethyl-tyrosine are used for brain tumor imaging, offering advantages over traditional glucose-based imaging (FDG-PET) due to lower background uptake in the brain. nih.govnih.gov

Given that this compound is an amino acid derivative, it could be a candidate for radiolabeling to create a novel PET or SPECT tracer. The iodine atom could be replaced with a radioactive isotope of iodine, such as ¹²³I for SPECT or ¹²⁴I for PET. Alternatively, the amino or carboxylic acid groups could be modified to incorporate other radionuclides. Such a tracer could potentially target tissues with high amino acid uptake, like tumors. Furthermore, the development of multimodal imaging agents is a growing field. For instance, a molecule that is both iodinated for CT imaging and radiolabeled for SPECT imaging could provide complementary anatomical and functional information from a single administration. nih.gov

Molecular Docking and Computational Drug Design

Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery. These techniques allow for the prediction of how a small molecule, or ligand, might bind to a protein target, providing insights into its potential biological activity and guiding the design of more potent and selective drugs.

Ligand-Protein Interaction Studies

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. nih.gov The primary goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor's active site and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov The types of interactions that stabilize a ligand-protein complex are diverse and include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.gov

For a molecule like this compound, several key interactions can be anticipated. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing it to form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. The amino group is also a potent hydrogen bond donor. The benzene (B151609) ring can participate in hydrophobic interactions with nonpolar amino acid side chains and engage in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The iodine atom, being large and polarizable, can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

By performing molecular docking studies with this compound against various protein targets, researchers can generate hypotheses about its mechanism of action and identify which proteins it is most likely to modulate.

Identification of Binding Sites and Inhibition Mechanisms (e.g., Dihydrofolate Reductase (DHFR) enzyme)

A key application of molecular docking is the identification of binding sites and the elucidation of inhibition mechanisms. Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a well-established target for antimicrobial and anticancer drugs. wikipedia.orgpatsnap.compatsnap.com Inhibitors of DHFR, such as methotrexate, are structural analogues of the natural substrate, dihydrofolate, and work by competitively binding to the enzyme's active site. wikipedia.orgpatsnap.com

Molecular docking studies have been successfully employed to design and evaluate novel DHFR inhibitors. For example, a study on 2 & 3-(4-aminobenzamido) benzoic acid derivatives used molecular docking to predict their binding interactions with M. tuberculosis DHFR. researchgate.net These studies can reveal the specific amino acid residues that are critical for binding. In human DHFR, residues such as Cys6, Ile7, Arg28, and Phe34 have been identified as important for substrate and inhibitor binding. nih.gov

Computational studies could be used to investigate the potential of this compound as a DHFR inhibitor. A docking simulation would place the molecule into the active site of DHFR and calculate its binding affinity. The analysis of the resulting complex would highlight the specific interactions—such as hydrogen bonds with key residues or hydrophobic interactions within the binding pocket—that contribute to its binding. This information can then be used to predict its inhibitory potential and to guide the synthesis of more potent derivatives. For instance, if the docking study reveals a void in the binding pocket, the structure of this compound could be modified to include a functional group that fills this space, thereby improving its binding affinity and inhibitory activity.

Table 2: Key Concepts in Molecular Docking and Drug Design

| Concept | Description | Relevance to this compound |

| Molecular Docking | A computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov | Can be used to predict the binding mode and affinity of this compound to various protein targets. |

| Ligand-Protein Interactions | The non-covalent forces that stabilize the binding of a ligand to a protein, including hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov | The functional groups of this compound (amino, iodo, carboxylic acid) can participate in a variety of these interactions. |

| Dihydrofolate Reductase (DHFR) | An enzyme essential for DNA synthesis and a target for anticancer and antimicrobial drugs. wikipedia.orgpatsnap.compatsnap.com | A potential protein target for which this compound could be evaluated as an inhibitor using molecular docking. |

| Binding Site Identification | The process of locating the region on a protein where a ligand binds. | Docking studies can identify the specific amino acid residues in a target's active site that interact with this compound. |

Role in Organic Synthesis and Reagent Development

Precursor for Hypervalent Iodine Reagents

The journey from 3-amino-2-iodobenzoic acid to potent oxidizing agents involves its transformation into key hypervalent iodine compounds. While the direct synthesis of these reagents often starts from the more common 2-iodobenzoic acid, the amino substituent in the 3-position can influence the properties and reactivity of the resulting reagents, making its derivatives valuable in specific synthetic contexts.

2-Iodoxybenzoic acid (IBX) is a well-known and widely used hypervalent iodine(V) reagent. orientjchem.orgorientjchem.org The conventional synthesis of IBX involves the oxidation of 2-iodobenzoic acid. orientjchem.orgasccollegekolhar.in Common oxidizing agents for this transformation include potassium bromate (B103136) in aqueous sulfuric acid or Oxone in water. orientjchem.orgasccollegekolhar.inwikipedia.org The reaction with Oxone is often preferred due to its environmentally friendly nature, producing only sulfate (B86663) salts as byproducts. orientjchem.org The process typically involves heating 2-iodobenzoic acid with Oxone in water at around 70°C, leading to the crystallization of IBX in high yield and purity upon cooling. orientjchem.org

While this compound is not the direct precursor for the parent IBX, its structural motif is incorporated into derivatives of IBX designed to have modified properties. For example, the development of water-soluble or polymer-supported IBX reagents often starts with substituted 2-iodobenzoic acids to enhance solubility or facilitate recovery and reuse. orientjchem.orgorientjchem.org The presence of the amino group, or its derivatives, can impact the electronic properties and, consequently, the reactivity and selectivity of the resulting IBX derivative.

| Precursor | Oxidizing Agent | Product | Key Features |

| 2-Iodobenzoic acid | Potassium bromate/H₂SO₄ | 2-Iodoxybenzoic acid (IBX) | Classic synthesis method. wikipedia.orgorgsyn.org |

| 2-Iodobenzoic acid | Oxone | 2-Iodoxybenzoic acid (IBX) | Environmentally benign, high yield. orientjchem.org |

| Substituted 2-Iodobenzoic acids | Various | IBX Derivatives | Modified solubility and reactivity. orientjchem.orgorientjchem.org |

This table summarizes the synthesis of 2-Iodoxybenzoic acid (IBX) and its derivatives.

The Dess-Martin Periodinane (DMP) is another powerful hypervalent iodine(V) reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones. wikipedia.orgyoutube.com DMP is synthesized from IBX through acetylation with acetic anhydride (B1165640), often with a catalytic amount of an acid like tosylic acid. asccollegekolhar.inwikipedia.org This modification significantly improves the solubility of the reagent in common organic solvents compared to IBX. youtube.comresearchgate.net

The synthesis of DMP, therefore, indirectly relies on the availability of IBX. While the classic preparation starts from 2-iodobenzoic acid, the principles of modifying the precursor to tune the reagent's properties apply here as well. Although direct synthesis from this compound is not standard, the potential for creating novel DMP derivatives with unique reactivity profiles by incorporating the amino functionality exists.

| Precursor | Reagents | Product | Advantages of Product |

| 2-Iodoxybenzoic acid (IBX) | Acetic anhydride, Acetic acid | Dess-Martin Periodinane (DMP) | Improved solubility, mild reaction conditions. wikipedia.orgyoutube.com |

| 2-Iodoxybenzoic acid (IBX) | Acetic anhydride, Tosylic acid (cat.) | Dess-Martin Periodinane (DMP) | Faster reaction, higher yields. wikipedia.org |

This table outlines the synthesis of Dess-Martin Periodinane (DMP).